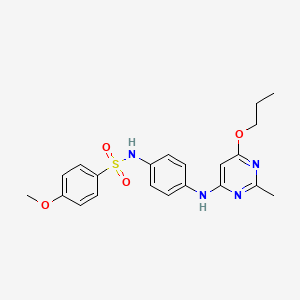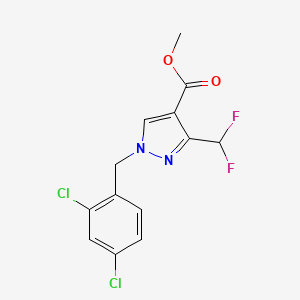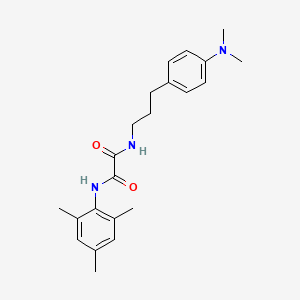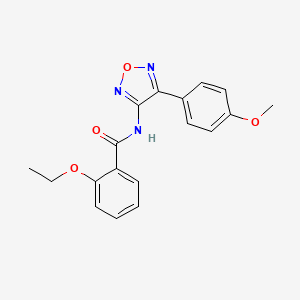
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group, a tetrazole group, and a chlorophenyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and tetrazole groups could suggest potential sites for hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using the compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable resource in the development of new therapeutic possibilities .
Anti-allergic Activities
The compound can be used in the synthesis of certain compounds that have shown strong anti-allergic activities .
Inhibitors of Indoleamine 2,3-dioxygenase (IDO1)
Compounds based on the 4-amino-1,2,3-triazole core, which can be synthesized using the compound, have been reported as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target of immuno-oncology research .
Anti-inflammatory and Analgesic Activities
Certain derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potential alternatives to existing treatments .
Antiviral Activity
Some derivatives of the compound have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, mechanism of action, and potential applications. Given its complex structure and the presence of several functional groups common in pharmaceuticals, it could be of interest in drug discovery and medicinal chemistry .
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZKPELFHTYLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)



![1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2647648.png)